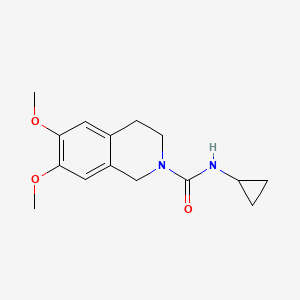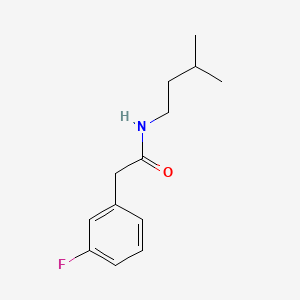
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide is a compound belonging to the class of tetrahydroisoquinolines. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The structure of this compound includes a cyclopropyl group, two methoxy groups, and a carboxamide group attached to the tetrahydroisoquinoline core.
准备方法
The synthesis of N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization . The Petasis reaction involves the formation of a morpholinone derivative, which is then transformed into the desired tetrahydroisoquinoline compound through cyclization. Industrial production methods may involve optimizing these reactions for higher yields and scalability.
化学反应分析
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinoline derivatives, while reduction may yield dihydroisoquinoline compounds .
科学研究应用
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory, anti-viral, and anti-cancer activities . Additionally, it has applications in the development of new drugs and as a tool for studying biological pathways and molecular targets.
作用机制
The mechanism of action of N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of reverse transcriptase in HIV, thereby preventing viral replication . The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide can be compared with other similar compounds, such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and its derivatives . These compounds share a similar tetrahydroisoquinoline core but differ in their substituents and functional groups. The uniqueness of this compound lies in its specific combination of cyclopropyl, methoxy, and carboxamide groups, which contribute to its distinct biological activities and chemical properties.
属性
CAS 编号 |
1225327-95-6 |
|---|---|
分子式 |
C15H20N2O3 |
分子量 |
276.33g/mol |
IUPAC 名称 |
N-cyclopropyl-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carboxamide |
InChI |
InChI=1S/C15H20N2O3/c1-19-13-7-10-5-6-17(15(18)16-12-3-4-12)9-11(10)8-14(13)20-2/h7-8,12H,3-6,9H2,1-2H3,(H,16,18) |
InChI 键 |
GUHQNRUOLBIAND-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C2CN(CCC2=C1)C(=O)NC3CC3)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-(1-Azepanylmethyl)-6-(5-methyl-3-isoxazolyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603740.png)
![6-(2-Fluorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603742.png)
![3-(1-Azepanylmethyl)-6-[2-(2-methoxyphenyl)vinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603744.png)
![6-(2,4-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603745.png)
![6-(2,5-Dichlorophenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603746.png)
![6-(2,4-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603747.png)
![2-[3-(1-Azepanylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B603748.png)
![6-(2,3-Dimethoxyphenyl)-3-(4-morpholinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603749.png)
![N,N-dimethyl-4-[3-(morpholin-4-ylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]aniline](/img/structure/B603750.png)
![3-(4-Morpholinylmethyl)-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B603751.png)
![Ethyl 1-[(3-fluorophenyl)acetyl]-3-piperidinecarboxylate](/img/structure/B603756.png)

![N-[(1-ethyl-2-pyrrolidinyl)methyl]-2,4-difluorobenzamide](/img/structure/B603760.png)
![4-Tert-butylphenyl [3-(1-piperidinylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B603762.png)
